Aviptadil is a synthetic form of Vasoactive Intestinal Peptide (VIP), a naturally occurring neuropeptide found in humans. [, ] It is classified as a vasoactive intestinal peptide receptor agonist. [] In scientific research, aviptadil is primarily studied for its potential therapeutic effects in various conditions, particularly acute respiratory distress syndrome (ARDS). [, , , , , , , , , ]
Aviptadil is classified as a therapeutic peptide derived from the endogenous vasoactive intestinal peptide, which is primarily produced in the gastrointestinal tract and the central nervous system. Its primary source for synthesis is through chemical methods that replicate its amino acid sequence, allowing for its use in clinical settings .
The synthesis of Aviptadil can be achieved through various methods, including solid-phase peptide synthesis and chemo-enzymatic approaches.
Aviptadil consists of a sequence of 28 amino acids, characterized by specific structural features that allow it to interact with its receptors effectively. The molecular formula is C_149H_246N_42O_42S, with a molecular weight of approximately 3,300 Da. The structure includes several key functional groups that contribute to its biological activity, including disulfide bonds that stabilize its conformation.
The three-dimensional structure of Aviptadil enables it to bind to vasoactive intestinal peptide receptors (VPAC1 and VPAC2), initiating various intracellular signaling pathways that mediate its physiological effects.
Aviptadil undergoes several chemical reactions during its synthesis and when interacting with biological systems:
The mechanism of action of Aviptadil primarily involves its interaction with vasoactive intestinal peptide receptors. Upon binding:
Aviptadil has several potential applications in medicine:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2